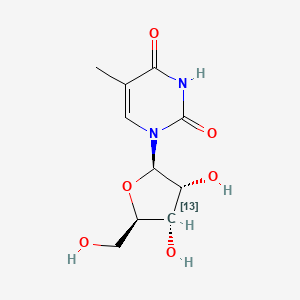

5-Methyluridine-3'-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-KHDHUMRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methyluridine-3'-13C chemical structure and properties

This technical guide details the chemical structure, synthesis, and advanced applications of 5-Methyluridine-3'-13C (also known as [3'-13C]Ribothymidine ).[1] This isotopologue is a critical tool in structural biology for probing RNA sugar-phosphate backbone dynamics.[1]

Structural Dynamics, Synthesis, and NMR Applications[2][3][4]

Chemical Architecture & Isotopic Signature[1]

This compound is a site-specifically labeled nucleoside analog.[1] Unlike uniformly labeled (

Molecular Specifications

| Property | Data |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione-3'- |

| Common Name | [3'- |

| Molecular Formula | C |

| Molecular Weight | ~259.24 g/mol (approx.[1][2][3][4] +1.003 Da vs natural abundance) |

| Isotopic Enrichment | >99 atom % |

| Sugar Pucker Sensitivity | High (C3' chemical shift correlates with |

Chemo-Enzymatic Synthesis Strategy

The production of this compound requires a high-fidelity synthesis that prevents isotopic scrambling.[1] The most robust method combines Vorbrüggen glycosylation with a pre-labeled ribose precursor.[1]

Core Protocol: Vorbrüggen Coupling

This method couples a silylated thymine base with a benzoyl-protected [3'-

Step 1: Base Activation Thymine is converted to its bis-silylated form to increase solubility and reactivity.[1]

-

Reagents: Thymine, BSA (N,O-Bis(trimethylsilyl)acetamide), Acetonitrile.[1]

-

Mechanism: Silylation at N1 and N3 creates a reactive pyrimidine species.[1]

Step 2: Glycosylation

The silylated base reacts with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-[3-

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]

-

Conditions: Anhydrous acetonitrile, 0°C to RT.

-

Outcome: Formation of the

-glycosidic bond (N1-C1').[1] The 2'-O-benzoyl group directs

Step 3: Global Deprotection Removal of benzoyl protecting groups to yield the free nucleoside.

-

Reagent: Methanolic Ammonia (NH

/MeOH) or Sodium Methoxide (NaOMe).[1] -

Purification: Reverse-phase HPLC.[1]

Physicochemical & Spectral Properties[1][7][8][9][10][11]

NMR Characterization

The

-

Chemical Shift (

): The C3' signal resonates in a distinct region (~70-75 ppm) but shifts depending on the sugar pucker.[1] -

Coupling Constants (

):

Solubility & Stability[1][5]

-

Solubility: Sparingly soluble in cold water; soluble in DMSO, DMF, and warm water.

-

Stability: Stable under neutral conditions.[1] Susceptible to hydrolysis at extreme pH (though more stable than RNA phosphodiester bonds).[1] Store at -20°C in dry powder form.

Advanced Applications in Drug Discovery

A. RNA Dynamics & Ligand Binding

In drug discovery, small molecules often target RNA "switches" (riboswitches).[1] this compound is incorporated into RNA oligonucleotides to monitor conformational changes upon ligand binding.[1]

-

Mechanism: When a drug binds, it often "locks" a flexible loop into a rigid structure.[1] This freezes the sugar pucker equilibrium.[1]

-

Observation: The C3' NMR peak will sharpen and shift to a specific frequency corresponding to the locked state (e.g., 100% C3'-endo), whereas the unbound state shows a broad, averaged peak.[1]

B. Metabolomics & Tracer Studies

Because 5-methyluridine is a degradation product of tRNA (specifically the T

Experimental Protocol: NMR Sample Preparation

Objective: Prepare a sample for

-

Dissolution: Weigh 2-5 mg of this compound.

-

Solvent: Dissolve in 500

L of D-

Note: Avoid paramagnetic impurities; use high-grade buffer salts.[1]

-

-

Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (

= 0.0 ppm). -

Transfer: Transfer to a 5 mm NMR tube.

-

Acquisition:

References

-

Synthesis of 13C-Labeled Nucleosides

-

NMR of RNA Sugar Puckers

-

Isotope Labeling Strategies

-

Ribothymidine Properties

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. 5-Methyluridine-1',2',3',4',5'-13C5 | CymitQuimica [cymitquimica.com]

- 4. CAS 118-00-3: Guanosine | CymitQuimica [cymitquimica.com]

- 5. 5-Methyluridine | 1463-10-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Ribothymidine-3'-¹³C: A Stable Isotope for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ribothymidine-3'-¹³C, a powerful tool in molecular and cellular research. We will explore its fundamental characteristics, synthesis, and key applications, offering expert insights to enhance experimental design and data interpretation.

Core Concepts: Ribothymidine and Carbon-13 Stable Isotopes

Ribothymidine: A Key Modified Nucleoside

Ribothymidine (rT), also known as 5-methyluridine, is a pyrimidine nucleoside that plays a crucial role in the structure and function of RNA.[1][2] It is chemically similar to uridine but features a methyl group at the fifth position of the uracil ring.[1] This modification is most notably present in the T-loop of transfer RNA (tRNA) in both eukaryotes and prokaryotes, where it contributes to the stabilization of the molecule's tertiary structure.[2][3][4] The presence of ribothymidine in tRNA can influence the efficiency of protein synthesis.[3][5][6]

Carbon-13: A Versatile Stable Isotope

Carbon-13 (¹³C) is a naturally occurring, non-radioactive isotope of carbon, making up about 1.1% of all carbon atoms.[7][8][9] Unlike the radioactive isotope ¹⁴C, ¹³C is stable and does not decay, making it a safe and effective tracer in biological studies.[10][11] Its unique nuclear spin properties make it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed analysis of molecular structure and dynamics.[7][8][12] Furthermore, the mass difference between ¹²C and ¹³C enables their separation and quantification by mass spectrometry.[9]

Ribothymidine-3'-¹³C: A Precision Tool for Scientific Inquiry

Ribothymidine-3'-¹³C is an isotopologue of ribothymidine in which the carbon atom at the 3' position of the ribose sugar is ¹³C. This specific labeling provides a powerful analytical handle to investigate the local environment and dynamics of this position within an RNA molecule.

Synthesis and Quality Assurance

The synthesis of Ribothymidine-3'-¹³C is a complex process that demands rigorous control to achieve high isotopic enrichment and chemical purity.[13][14][15] The general approach involves the use of a ¹³C-labeled precursor for the ribose moiety, which is then chemically coupled to the 5-methyluracil base.

Generalized Synthetic Pathway:

Caption: Generalized synthetic workflow for Ribothymidine-3'-¹³C.

Stringent quality control measures are essential and typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise location and level of ¹³C enrichment.

-

Mass Spectrometry (MS): To verify the correct molecular weight and isotopic purity.

-

High-Performance Liquid Chromatography (HPLC): To ensure high chemical purity.

Physicochemical Characteristics

The substitution of a ¹²C with a ¹³C atom at the 3' position has a negligible effect on the chemical properties of ribothymidine. This is a significant advantage, as the labeled molecule behaves virtually identically to its natural counterpart in biological systems, ensuring that experimental findings accurately reflect the underlying biological processes.

Table 1: Key Properties of Ribothymidine-3'-¹³C

| Property | Value |

| Chemical Formula | C₉¹³CH₁₄N₂O₆ |

| Molecular Weight | ~259.23 g/mol |

| Isotopic Enrichment | Typically >99% |

| Appearance | White solid |

| Solubility | Soluble in water |

Applications in Research and Development

The site-specific labeling of Ribothymidine-3'-¹³C makes it an invaluable probe for a variety of applications, particularly in the fields of RNA structural biology, metabolomics, and drug discovery.

Elucidating RNA Structure and Dynamics with NMR Spectroscopy

The 3'-position of the ribose is a fundamental component of the RNA backbone. Labeling this position with ¹³C provides a sensitive tool for studying:

-

Conformational Analysis: Changes in the ¹³C NMR signal can reveal alterations in the local conformation of the RNA backbone upon binding to proteins or small molecules.[16]

-

Structural Determination: NMR techniques can measure distances between the ¹³C-labeled carbon and other atoms, providing critical data for determining the three-dimensional structure of RNA molecules.[17][18]

-

Molecular Motion: NMR relaxation experiments can provide insights into the flexibility and dynamics of the RNA backbone.[19]

Experimental Protocol: NMR Analysis of RNA Containing Ribothymidine-3'-¹³C

-

Oligonucleotide Synthesis: The RNA molecule containing the ¹³C-labeled ribothymidine is synthesized using standard solid-phase chemical synthesis methods.[20]

-

Purification: The synthesized RNA is purified using techniques such as HPLC to ensure high purity.

-

Sample Preparation: The purified RNA is dissolved in a suitable buffer for NMR analysis.

-

NMR Data Acquisition: A suite of NMR experiments is performed to probe the structure and dynamics of the RNA.

-

Data Analysis and Structure Calculation: The NMR data is processed and used to calculate a high-resolution 3D structure of the RNA molecule.[21]

Caption: Experimental workflow for NMR analysis of ¹³C-labeled RNA.

Metabolic Flux Analysis

Stable isotope-labeled compounds are powerful tools for studying metabolic pathways.[22][23][24][25] By introducing ¹³C-labeled ribothymidine into cells, researchers can trace its incorporation into newly synthesized RNA and follow the metabolic fate of the ¹³C label. This allows for the quantification of RNA synthesis and turnover rates and provides insights into nucleotide metabolism.[26][27]

Drug Discovery and Development

In the development of RNA-targeting drugs, Ribothymidine-3'-¹³C can be used to:

-

Confirm Target Engagement: Changes in the NMR spectrum of a ¹³C-labeled RNA upon addition of a drug candidate can provide direct evidence of binding.

-

Characterize Mechanism of Action: By observing how a drug affects the structure and dynamics of its RNA target, researchers can gain a deeper understanding of its therapeutic mechanism.

Future Outlook

Ribothymidine-3'-¹³C is a highly specific and versatile tool for investigating the intricate world of RNA biology. As the roles of RNA in health and disease continue to be uncovered, the application of precisely labeled nucleosides will be instrumental in advancing our knowledge and in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 5-Methyluridine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Generic. (2025, June 5). Carbon isotope (C-13): Properties and Applications. Retrieved February 9, 2026, from [Link]

- Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194.

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

-

Homework.Study.com. (n.d.). What is carbon-13 used for? Retrieved February 9, 2026, from [Link]

- Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700.

-

Mesbah Energy. (2021, November 22). 13C NMR spectroscopy and application of carbon isotopes. Retrieved February 9, 2026, from [Link]

- Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe.

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved February 9, 2026, from [Link]

-

Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. Retrieved February 9, 2026, from [Link]

- Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. PubMed, 74(9), 3696-3700.

-

Wikipedia. (n.d.). Carbon-13. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). First synthesis of α-ribothymidine/uridine. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

-

YouTube. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. Retrieved February 9, 2026, from [Link]

-

Department of Energy. (n.d.). DOE Explains...Isotopes. Retrieved February 9, 2026, from [Link]

- Watanabe, K., Oshima, T., & Nishimura, S. (1976). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 3(7), 1703–1713.

-

Wikipedia. (n.d.). 5-Methyluridine. Retrieved February 9, 2026, from [Link]

- Yuan, M., & Des-Rosiers, C. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 21(5), 365–372.

-

International Atomic Energy Agency. (n.d.). Stable isotopes. Retrieved February 9, 2026, from [Link]

-

Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

- D'Souza, V. M., & Summers, M. F. (2005). Applications of NMR to structure determination of RNAs large and small. Current Opinion in Structural Biology, 15(3), 309–315.

-

Great Lakes Institute for Environmental Research. (n.d.). Stable Isotope Overview. Retrieved February 9, 2026, from [Link]

- Ott, M., et al. (2021). Synthesis and incorporation of a metabolic isoleucine precursor compound for selective methylene labeling. Journal of Biomolecular NMR, 75(1-2), 1-10.

- St-Onge, M.-P., & Jones, P. J. H. (2012). Gas chromatography-mass spectrometry with chemometric analysis for determining ¹²C and ¹³C labeled contributions in metabolomics and ¹³C flux analysis. Metabolomics, 8(3), 443–454.

-

McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Benefits of stable isotope labeling in RNA analysis. Retrieved February 9, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

-

EBSCO. (n.d.). Stable isotopes. Retrieved February 9, 2026, from [Link]

- Kellner, S., & Helm, M. (2019).

-

ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. Retrieved February 9, 2026, from [Link]

- Batey, R. T. (2012). RNA Structure Determination by NMR. Methods in Molecular Biology, 841, 237–266.

-

MDPI. (n.d.). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

- Varani, G., & Tinoco, I. (1991). RNA structure and NMR spectroscopy. Quarterly Reviews of Biophysics, 24(4), 479–532.

-

Current Protocols. (2022). Synthesis of an Atom-Specifically 2H/13C-Labeled Uridine Ribonucleoside Phosphoramidite. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Retrieved February 9, 2026, from [Link]

-

MDPI. (1989, October 11). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Retrieved February 9, 2026, from [Link]

-

YouTube. (2021, July 13). Methods for Determining Atomic Structures: NMR Spectroscopy (from PDB-101). Retrieved February 9, 2026, from [Link]

Sources

- 1. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 3. genelink.com [genelink.com]

- 4. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. isotope-amt.com [isotope-amt.com]

- 8. moravek.com [moravek.com]

- 9. Carbon-13 - Wikipedia [en.wikipedia.org]

- 10. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 11. DOE Explains...Isotopes | Department of Energy [energy.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RNA structure and NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 25. mdpi.com [mdpi.com]

- 26. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 27. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Untangling the Nucleosides: A Comparative Analysis of 5-Methyluridine and Isotopically Labeled Thymidine-3'-13C

An In-Depth Technical Guide for Researchers

Executive Summary

In the intricate world of nucleic acid research and therapeutic development, precision is paramount. The choice between structurally similar but functionally distinct molecules can define the success of an experiment or the efficacy of a drug candidate. This guide provides a detailed comparative analysis of two critical pyrimidine nucleosides: 5-Methyluridine (m5U), a modified RNA component, and Thymidine-3'-13C, a stable isotope-labeled version of the canonical DNA building block. We will dissect their fundamental chemical differences, explore their divergent biological roles, and provide actionable protocols for their application in cutting-edge research, offering a definitive resource for scientists navigating the complexities of molecular biology and pharmacology.

Introduction: The Nuances of Nucleosides

Nucleosides, the fundamental units of DNA and RNA, consist of a nucleobase linked to a sugar moiety. While the canonical nucleosides are well-known, their modified and isotopically labeled counterparts provide powerful tools for probing biological systems and developing novel therapeutics. 5-Methyluridine, also known as ribothymidine, is a naturally occurring modified ribonucleoside that plays a crucial role in the structure and function of RNA.[1] In contrast, Thymidine is the classic deoxyribonucleoside found in DNA.[2] By introducing a stable isotope, such as Carbon-13, at a specific position, like the 3'-carbon of the deoxyribose ring (Thymidine-3'-13C), we create a molecular tracer. This tracer is chemically identical to its natural counterpart but physically distinguishable by its mass, enabling precise tracking and quantification in complex biological matrices.[3] This guide illuminates the critical distinctions between the RNA-centric m5U and the DNA-focused tracer, Thymidine-3'-13C.

Part I: Foundational Chemistry and Biology

A molecule's function is dictated by its structure. Understanding the subtle yet significant structural differences between 5-Methyluridine and Thymidine is the first step toward appreciating their distinct biological destinies and research applications.

Section 1: 5-Methyluridine (m5U / Ribothymidine)

5-Methyluridine is the ribonucleoside counterpart to the more commonly known deoxyribonucleoside, thymidine.[4] It is composed of a thymine base (a pyrimidine) attached to a ribose sugar.

-

Chemical Structure and Properties: The defining feature of m5U is the presence of a hydroxyl (-OH) group at the 2' position of its ribose sugar, a characteristic of ribonucleosides.[1] This single hydroxyl group grants it chemical properties distinct from DNA nucleosides and is fundamental to the structure and catalytic activity of RNA.

-

Biological Role and Significance: 5-Methyluridine is one of the most common modifications found in cellular RNA.[1] It is almost universally present in the T-loop of transfer RNA (tRNA) in both bacteria and eukaryotes, where it contributes significantly to the molecule's tertiary structure and stability.[1][5] Recent research has also identified m5U in messenger RNA (mRNA) and ribosomal RNA (rRNA), implicating it in the regulation of RNA stability, translation, and cellular stress responses.[6][7][8] Due to its role in stabilizing RNA, m5U modification has become a key technology in the development of mRNA-based therapeutics, including vaccines.[7]

Caption: Structure of Thymidine with a ¹³C label at the 3' position.

Part II: A Comparative Analysis

The core differences between these molecules dictate their utility in the laboratory. This section provides a direct comparison of their structural, functional, and analytical properties.

Structural and Physicochemical Differences

The most direct way to appreciate the differences is through a side-by-side comparison of their fundamental properties.

| Property | 5-Methyluridine (m5U) | Thymidine | Thymidine-3'-13C |

| Synonyms | Ribothymidine, rT | Deoxythymidine, dT | 13C-labeled Deoxythymidine |

| Nucleobase | Thymine | Thymine | Thymine |

| Sugar Moiety | Ribose (2'-OH group) | Deoxyribose (2'-H) | Deoxyribose (2'-H) |

| Chemical Formula | C₁₀H₁₄N₂O₆ [9] | C₁₀H₁₄N₂O₅ [2] | ¹²C₉¹³CH₁₄N₂O₅ |

| Molar Mass (Monoisotopic) | ~258.09 g/mol | ~242.09 g/mol | ~243.09 g/mol |

| Primary Biological Polymer | RNA (tRNA, mRNA, rRNA) | DNA | DNA |

| Natural Abundance | Naturally occurring modified base | Naturally occurring canonical base | Synthetic tracer |

Functional Divergence: RNA Modification vs. DNA Synthesis

The presence or absence of the 2'-hydroxyl group channels these nucleosides into entirely separate biological pathways. 5-Methyluridine is a substrate for RNA modifying enzymes and is incorporated post-transcriptionally into RNA chains, where it modulates RNA structure and function. Thymidine, conversely, is converted to dTTP and used by DNA polymerases for the de novo synthesis of DNA. Thymidine-3'-13C follows the exact same path as thymidine, acting as a faithful tracer of DNA synthesis.

Caption: Divergent biological pathways of 5-Methyluridine and Thymidine.

Part III: Applications in Research and Drug Development

The distinct properties of m5U and Thymidine-3'-13C translate into specific, high-impact applications for researchers and drug developers.

Application Focus 1: 5-Methyluridine in RNA Therapeutics and Diagnostics

The study of m5U has exploded with the advent of RNA-based drugs. Its ability to stabilize RNA structures while evading certain innate immune responses makes it a valuable component in therapeutic design.

-

Causality in Experimental Design: Researchers include m5U (or other modified nucleosides) in synthetic mRNA to increase its half-life within the cell and boost protein production, essential for vaccines and protein-replacement therapies. [7]Furthermore, quantifying endogenous levels of m5U in biofluids can serve as a biomarker for certain cancers or metabolic diseases, as its presence often correlates with increased RNA turnover or specific enzyme activity. [10]

-

Protocol: Quantification of m5U in Cellular RNA via LC-MS/MS This protocol provides a self-validating system by using an isotopically labeled internal standard to ensure accuracy.

-

RNA Extraction: Isolate total RNA from cell or tissue samples using a Trizol-based or column-based method. Quantify the RNA and assess its integrity using a spectrophotometer or bioanalyzer.

-

RNA Digestion: Digest 1-2 µg of total RNA to its constituent nucleosides. In a microfuge tube, combine RNA, 2U of Nuclease P1, and 2U of bacterial alkaline phosphatase in a final volume of 50 µL of reaction buffer. Incubate at 37°C for 2 hours. The dual-enzyme system ensures complete digestion to single nucleosides.

-

Internal Standard Spiking: Add a known concentration (e.g., 10 pmol) of a stable isotope-labeled 5-Methyluridine (e.g., m5U-¹⁵N₂,¹³C₁₀) to the digested sample. This standard will co-elute with the endogenous m5U but will be distinguished by mass, allowing for precise correction of any sample loss or matrix effects during analysis.

-

Sample Cleanup: Remove enzymes and buffer salts via solid-phase extraction (SPE) using a C18 cartridge suitable for retaining small polar molecules.

-

LC-MS/MS Analysis: Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the nucleosides.

-

Mass Spectrometry: Operate the MS in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transition for endogenous m5U (e.g., m/z 259.1 → 127.1) and the labeled internal standard.

-

-

Quantification: Calculate the concentration of m5U in the original sample by comparing the peak area ratio of the endogenous m5U to the internal standard against a standard curve generated with known concentrations of unlabeled m5U.

-

Application Focus 2: Thymidine-3'-13C in DNA Synthesis and Pharmacokinetics

Thymidine-3'-13C is the quintessential tool for measuring cell proliferation and for use as an internal standard in pharmacokinetic (PK) studies of thymidine-based drugs.

-

Causality in Experimental Design: In oncology research, a drug's efficacy is often measured by its ability to halt cancer cell proliferation. By introducing Thymidine-3'-13C to cell cultures or in vivo models, researchers can directly measure the rate of new DNA synthesis by tracking the incorporation of the heavy label into genomic DNA. [11]This provides a dynamic and highly sensitive measure of cytostatic or cytotoxic drug effects. In drug development, when analyzing the concentration of a thymidine analog drug in plasma, adding a labeled version of the drug (or its primary nucleoside component) as an internal standard is the gold standard for accurate quantification. [3]

-

Protocol: Measuring DNA Synthesis Rate with a Thymidine-3'-13C Pulse

-

Cell Culture Setup: Plate cells (e.g., cancer cell line) at a desired density and allow them to adhere overnight. Treat with the experimental compound (e.g., a potential cell cycle inhibitor) for the desired duration.

-

Isotope Pulse: For the final 2-4 hours of the experiment, replace the culture medium with a fresh medium containing a known concentration of Thymidine-3'-13C (e.g., 10 µM). This "pulse" ensures that only DNA synthesized during this window will be labeled.

-

Genomic DNA Extraction: After the pulse, harvest the cells and extract genomic DNA using a commercial kit (e.g., silica column-based). This step is critical for isolating the polymer where the label has been incorporated.

-

DNA Hydrolysis: Quantify the extracted DNA. Hydrolyze a fixed amount (e.g., 5 µg) of DNA to its constituent deoxynucleosides. This can be achieved enzymatically with a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the hydrolyzed deoxynucleosides via LC-MS/MS.

-

Separation: Separate the deoxynucleosides using a C18 column.

-

Detection: Monitor the mass transitions for unlabeled thymidine (dT, m/z 243.1 → 127.1) and labeled thymidine (¹³C-dT, m/z 244.1 → 128.1).

-

-

Data Interpretation: Calculate the fractional synthesis rate (FSR) by determining the ratio of the peak area of the labeled thymidine (¹³C-dT) to the total thymidine pool (¹³C-dT + dT). A decrease in this ratio in drug-treated cells compared to vehicle-treated controls indicates an inhibition of DNA synthesis.

-

Caption: Use of Thymidine-3'-13C as an internal standard in a typical PK workflow.

Conclusion

While 5-Methyluridine and Thymidine share the same pyrimidine base, they are fundamentally different molecules tailored for distinct biological roles and research questions. 5-Methyluridine is an RNA nucleoside, a key player in the burgeoning field of epitranscriptomics and RNA therapeutics. Thymidine-3'-13C is a powerful tool for the precise measurement of DNA synthesis and serves as an indispensable standard for analytical chemistry. For the researcher and drug developer, recognizing these differences is not merely an academic exercise; it is essential for designing robust experiments, generating reliable data, and ultimately, advancing the frontiers of biomedical science.

References

-

ResearchGate. Chemical structure of the thymidine . ResearchGate. [Link]

-

MDPI. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA . MDPI. [Link]

-

Wikipedia. Thymidine . Wikipedia. [Link]

-

PMC. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features . National Library of Medicine. [Link]

-

PubChem. 5-Methyluridine . National Library of Medicine. [Link]

-

ResearchGate. iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae . ResearchGate. [Link]

-

NIST. 5-methyluridine, TMS . NIST Chemistry WebBook. [Link]

-

Taylor & Francis Online. High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases . Taylor & Francis Online. [Link]

-

Wikipedia. 5-Methyluridine . Wikipedia. [Link]

-

chemeurope.com. 5-Methyluridine . chemeurope.com. [Link]

-

PMC. Thymidine Analogues for Tracking DNA Synthesis . National Library of Medicine. [Link]

-

DrugBank. Capecitabine . DrugBank Online. [Link]

-

PubChem. Thymidine . National Library of Medicine. [Link]

-

ResearchGate. Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids . ResearchGate. [Link]

-

PubChem. 5-Methyluridine (Standard) . National Library of Medicine. [Link]

-

PMC. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation . National Library of Medicine. [Link]

-

Romer Labs. Fully stable 13C isotope labeled calibrants . Romer Labs. [Link]

-

PubMed. Clinical application of the thymidine incorporation assay . National Library of Medicine. [Link]

-

PNAS. Conserved 5-methyluridine tRNA modification modulates ribosome translocation . Proceedings of the National Academy of Sciences. [Link]

-

MDPI. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates . MDPI. [Link]

-

Romer Labs. 13C Isotope Labeled . Romer Labs. [Link]

-

JoVE. Plant Isotope Labeling by 13C and 15N Labelling Chamber . YouTube. [Link]

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. Thymidine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alignchemical.com [alignchemical.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical application of the thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Isotope Labeling: A Technical Guide to Site-Specific 13C-Nucleosides

Executive Summary

The shift from uniform (

This guide details the technical applications of site-specific

Part 1: The Physics & Chemistry of Site-Specific Labeling

The "Spectral Crowding" and Coupling Problem

In uniformly labeled RNA/DNA, every carbon is a spin-active

-

Scalar Coupling (

): Adjacent carbons (e.g., C5-C6 in pyrimidines) split signals, reducing signal-to-noise (S/N) and requiring complex "constant-time" pulse sequences to refocus evolution. -

Dipolar Coupling: Strong interactions between directly bonded carbons (e.g., C1'-C2') dominate relaxation mechanisms, masking the smaller contributions from conformational exchange (

) that reveal excited states.

The Site-Specific Solution: By labeling only isolated positions (e.g., Adenosine-C2, Pyrimidine-C6, or Ribose-C1'), we create "isolated spin pairs" (typically

Comparison of Labeling Strategies

| Feature | Uniform Labeling ( | Site-Specific Labeling ( |

| Primary Use | Resonance Assignment, Global Folding | Dynamics ( |

| Spectral Resolution | Low (Crowded in large RNAs) | High (Select signals only) |

| Relaxation Analysis | Complex (Interfering Dipolar/Scalar couplings) | Clean (Isolated |

| Sensitivity | Lower (Splitting distributes magnetization) | Higher (Collapsed multiplets) |

| Production Cost | Low (Bacterial growth on | High (Solid-phase or Chemo-enzymatic synthesis) |

Part 2: Application I — NMR Structural Dynamics & Drug Binding

The most high-value application of site-specific nucleosides is in NMR Relaxation Dispersion . This technique detects "invisible" excited states (ES)—transient conformations (populated <5%) that are often the true targets for small molecule drugs or the drivers of riboswitch function.

Targetable Spin Probes

Different atomic sites report on different structural features:

-

Aromatic C6/C8: Reports on base stacking and syn/anti conformation.

-

Adenosine C2: Uniquely positioned in the minor groove; sensitive to Watson-Crick vs. Hoogsteen base pairing transitions.

-

Ribose C1': The primary reporter for sugar pucker (C2'-endo vs. C3'-endo) equilibrium.

Workflow: Characterizing "Invisible" States

The following diagram outlines the experimental logic for using site-specific probes to extract kinetic parameters (

Caption: Workflow for extracting kinetic data using site-specific NMR. Dispersed relaxation profiles indicate the presence of transient "excited" states.

Part 3: Application II — Quantitative Mass Spectrometry (IDMS)

In drug development and clinical metabolomics, quantifying nucleoside analogs (e.g., Remdesivir metabolites, modified mRNA components) requires absolute precision.

The "Co-Elution" Advantage

Traditionally, Deuterated (

-

Perfect Co-elution:

does not alter the hydrophobicity or pKa of the nucleoside. The standard and analyte elute at the exact same RT.[1] -

Matrix Correction: Both molecules experience identical ionization suppression/enhancement.

-

Non-Exchangeable: Unlike deuterium (which can exchange with solvent protons), backbone

atoms are chemically inert.

Protocol: Isotope Dilution Mass Spectrometry (IDMS)

Objective: Quantify intracellular concentration of a nucleoside drug analog.

-

Standard Preparation: Spike the biological sample (cell lysate) immediately with a known concentration of the site-specific

-labeled analog (Internal Standard - IS). -

Extraction: Perform protein precipitation (e.g., MeOH/Acetonitrile). Note: Loss of analyte during extraction is perfectly compensated because the IS is lost at the same rate.

-

LC-MS/MS Analysis:

-

Monitor the transition for the Analyte (e.g.,

300 -

Monitor the transition for the IS (e.g.,

303

-

-

Quantification: Calculate the Area Ratio (

). Interpolate concentration from a standard curve.

Part 4: Experimental Protocol — Solid-Phase Synthesis of Labeled RNA

For researchers requiring custom sequences (e.g., ASOs, siRNA) with specific labels, solid-phase synthesis is the standard.

Reagents Required

-

Labeled Phosphoramidite: e.g.,

-DMTr- -

Solid Support: CPG (Controlled Pore Glass) pre-loaded with the 3'-terminal nucleoside.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or BTT.

-

Oxidizer: Iodine in THF/Pyridine/Water.

Step-by-Step Synthesis Cycle

This protocol assumes an automated synthesizer (e.g., MerMade, AKTA).

-

Detritylation:

-

Coupling (The Critical Step):

-

Inject Site-Specific

-Phosphoramidite (0.1 M in Acetonitrile) + Activator. -

Optimization: For costly labeled amidites, reduce flow rate and increase coupling time (from 5 min to 10-12 min) to maximize incorporation efficiency (>99%) while minimizing waste.

-

-

Capping:

-

Inject Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B).

-

Purpose: Acetylates any unreacted 5'-OH chains, preventing "deletion sequences" (n-1) that are hard to purify later.

-

-

Oxidation:

-

Cleavage & Deprotection (Post-Synthesis):

-

Incubate in AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C for 10 min (fast deprotection) or Ethanolic Ammonia for standard bases.

-

Note: Ensure the labeled nucleoside's base protection is compatible with the chosen deprotection conditions.

-

Part 5: Pathway Visualization — Chemo-Enzymatic vs. Chemical

Understanding the source of the labeled nucleoside is crucial for interpreting cost vs. purity.

Caption: Comparison of Biocatalytic (top) vs. Chemical (bottom) routes. Chemical routes are preferred for site-specific labeling to avoid "isotope scrambling."

References

-

Al-Hashimi, H. M. (2013). NMR studies of nucleic acid dynamics.[5][6][7] Journal of Magnetic Resonance, 237, 191-204. Link

-

Thakur, C. S., & Dayie, T. K. (2012).[8] Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy.[2] Journal of Biomolecular NMR, 52(1), 65–77.[8] Link[2]

-

Wunderlich, C. H., et al. (2016). Synthesis of (6-13C)pyrimidine nucleotides as spin-labels for RNA dynamics. Journal of the American Chemical Society, 138(42). Link

-

Häubl, G., et al. (2006).[1] Determination of the suitability of the labeled DON as internal standard using stable isotope dilution mass spectrometry. Analytical and Bioanalytical Chemistry, 384, 692–696.[1] Link

-

Dethoff, E. A., et al. (2012). Visualizing transient low-populated structures of RNA. Nature, 491, 724–728. Link

-

Kremser, J., et al. (2017). The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis.[2] Monatshefte für Chemie, 148, 149–155. Link[2]

Sources

- 1. foodriskmanagement.com [foodriskmanagement.com]

- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. romerlabs.com [romerlabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. scispace.com [scispace.com]

- 7. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Application of 13C-Labeled Ribothymidine in Epigenetic Research

Executive Summary

The field of epigenetics is rapidly expanding beyond DNA methylation and histone modification to embrace the epitranscriptome—the diverse array of chemical modifications on RNA that regulate gene expression. Among these, 5-methyluridine (m5U), or ribothymidine, is a critical modification found in various RNA species.[1][2] Understanding the dynamics of its placement and removal is key to unraveling its role in cellular processes and disease. This guide provides a comprehensive technical overview of the use of 13C-labeled ribothymidine as a powerful tool for tracing the metabolic flux, turnover, and function of this important RNA modification. We will delve into the core principles of stable isotope labeling, detail robust experimental workflows for cell culture and analysis, and present validated protocols for liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to gain deeper insights into the dynamic world of RNA epigenetics.

Part 1: Foundational Principles

The Epitranscriptomic Landscape

For decades, the central dogma has provided a framework for understanding the flow of genetic information. However, it is now clear that this process is intricately regulated at the post-transcriptional level by a vast suite of chemical modifications to RNA molecules.[3] This "epitranscriptome" encompasses over 150 distinct modifications that can influence RNA stability, localization, and translation, thereby fine-tuning gene expression in response to developmental cues and environmental stimuli.[3][4] The dysregulation of these RNA-modifying enzymes has been implicated in a wide range of human diseases, including cancer and neurological disorders, making the study of RNA modifications a burgeoning area of therapeutic interest.[5]

Ribothymidine (m5U): A Key RNA Modification

5-methyluridine (m5U), also known as ribothymidine, is a highly conserved pyrimidine nucleoside found in various types of RNA.[1] It is particularly abundant in the T-loop of transfer RNA (tRNA) across bacteria and eukaryotes, where it plays a crucial role in stabilizing the tertiary structure of the molecule.[1][6] This stabilization is vital for the proper functioning of tRNA in protein synthesis.[7] Recent studies have also identified m5U in messenger RNA (mRNA) and ribosomal RNA (rRNA), suggesting broader roles in modulating ribosome translocation and gene expression.[1][2][5]

The Power of Stable Isotope Labeling with 13C

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in living systems.[8] Unlike radioactive isotopes, stable isotopes like Carbon-13 (13C) are non-radioactive and do not decay, making them safe to handle and suitable for a wide range of biological experiments. The natural abundance of 13C is approximately 1.1%, while the most common isotope, 12C, makes up about 99%.[9] By introducing molecules synthesized with a high enrichment of 13C, researchers can distinguish them from their naturally occurring counterparts.

The key principle lies in the mass difference. A molecule labeled with 13C will have a higher mass than its unlabeled (12C) version. This mass difference is readily detectable by mass spectrometry, allowing for the precise quantification of the labeled and unlabeled species within a complex biological sample.[9]

Advantages of 13C-Labeled Ribothymidine in Research

Utilizing 13C-labeled ribothymidine offers several distinct advantages for epigenetic research:

-

Direct Tracking of RNA Dynamics: It allows for the direct measurement of the synthesis and decay rates (turnover) of m5U-containing RNA, providing a dynamic view of the epitranscriptome that is not possible with steady-state measurements.[8][10]

-

High Specificity and Sensitivity: When coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method provides exceptional sensitivity and specificity for detecting and quantifying ribothymidine, even in low-abundance RNA species.[10][11]

-

Metabolic Flux Analysis: By tracing the incorporation of the 13C label from ribothymidine into the RNA pool, researchers can elucidate the metabolic pathways involved in nucleotide synthesis and salvage.[8][12]

-

Minimal Perturbation: As 13C is a stable isotope and chemically identical to 12C, its incorporation does not significantly alter the biological activity of the RNA, ensuring that the observed effects are representative of normal cellular processes.

Part 2: Core Methodologies and Experimental Design

The successful application of 13C-labeled ribothymidine hinges on a well-designed experimental workflow. This section outlines the critical steps from introducing the label into a biological system to the final data analysis.

Isotopic Labeling Strategies

The most common approach for introducing 13C-labeled ribothymidine is through metabolic labeling in cell culture.[8] Cells are grown in a medium where the standard nucleoside is replaced with its 13C-labeled counterpart. The duration of the labeling period is a critical parameter that must be optimized based on the specific research question and the cell type's doubling time.

-

Pulse-Chase Experiments: To measure RNA turnover, a "pulse" of 13C-labeled ribothymidine is administered for a defined period, followed by a "chase" with an excess of unlabeled ribothymidine. By collecting samples at various time points during the chase, the rate of decay of the labeled RNA can be determined.

-

Steady-State Labeling: To analyze the overall incorporation and distribution of m5U, cells can be grown in the presence of the 13C-labeled precursor for several passages to achieve isotopic equilibrium.

Sample Preparation for Downstream Analysis

Meticulous sample preparation is paramount to obtaining high-quality, reproducible data. The general workflow involves:

-

Cell Harvesting and Lysis: Cells are harvested and lysed using appropriate methods to ensure the preservation of RNA integrity.

-

Total RNA Extraction: High-purity total RNA is extracted using standard protocols, such as Trizol or column-based kits. It is crucial to include a DNase treatment step to remove any contaminating DNA.

-

RNA Hydrolysis: The purified RNA is enzymatically digested into its constituent nucleosides. This is typically a two-step process using nuclease P1 followed by bacterial alkaline phosphatase to ensure complete hydrolysis to single nucleosides.[13]

-

Sample Cleanup: The resulting nucleoside mixture is purified, often using solid-phase extraction (SPE), to remove enzymes and other contaminants that could interfere with mass spectrometry analysis.

Analytical Platforms

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing 13C-labeled nucleosides.[4][14] The technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

-

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column is typically used to separate the different nucleosides in the mixture based on their polarity.

-

Mass Spectrometric Detection: The eluting nucleosides are ionized, most commonly by electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument then separates the ions based on their mass-to-charge ratio (m/z). By monitoring the specific m/z values for both the unlabeled (12C) and labeled (13C) ribothymidine, their respective quantities can be determined.

Table 1: Comparison of Analytical Techniques

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Primary Application | Quantification, Turnover Analysis, Fluxomics | Structural Analysis, Interaction Studies |

| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |

| Sample Requirement | Low (micrograms of RNA) | High (milligrams of RNA) |

| Throughput | High | Low |

| Information Provided | Abundance and isotopic enrichment | 3D structure, dynamics, binding interfaces |

| Key Advantage | Excellent for quantitative dynamic studies | Provides detailed structural and functional insights |

While LC-MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed, particularly for structural studies.[6][] NMR can provide atomic-level information on the structure and dynamics of RNA and can be used to study how 13C-labeling affects these properties.[16][17]

Part 3: Step-by-Step Experimental Protocols

This section provides a generalized, self-validating protocol for a typical 13C-ribothymidine labeling experiment followed by LC-MS/MS analysis.

Protocol: Metabolic Labeling of Cellular RNA with 13C-Ribothymidine

-

Cell Culture Preparation: Plate cells at a desired density and allow them to adhere and enter the logarithmic growth phase.

-

Labeling Medium Preparation: Prepare the cell culture medium, supplementing it with 13C-labeled ribothymidine at a final concentration typically ranging from 10 to 100 µM. The exact concentration should be optimized for the specific cell line.

-

Labeling Incubation (Pulse): Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the prepared labeling medium. Incubate the cells for the desired "pulse" duration (e.g., 2, 4, 8, 12, 24 hours).

-

Chase (Optional): To perform a pulse-chase experiment, remove the labeling medium, wash the cells twice with PBS, and add fresh standard medium containing a high concentration of unlabeled ribothymidine (e.g., 1 mM) to outcompete any remaining labeled precursor.

-

Cell Harvesting: At each time point, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization. Immediately pellet the cells by centrifugation and flash-freeze them for storage at -80°C.

Protocol: LC-MS/MS Analysis for m5U Quantification

-

RNA Extraction and Digestion: Extract total RNA from the cell pellets and digest it to single nucleosides as described in section 2.2.

-

Calibration Curve Preparation: Prepare a series of standards containing known concentrations of both unlabeled and 13C-labeled ribothymidine to generate a calibration curve for absolute quantification.[13]

-

LC-MS/MS Method Setup:

-

LC Separation: Use a C18 reversed-phase column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Define the specific precursor-to-product ion transitions for both unlabeled and 13C-labeled ribothymidine.

-

-

Data Acquisition: Inject the digested samples and calibration standards into the LC-MS/MS system and acquire the data.

-

Data Analysis: Integrate the peak areas for the labeled and unlabeled ribothymidine in each sample. Use the calibration curve to determine the absolute concentrations. The turnover rate can be calculated by plotting the percentage of remaining 13C-labeled ribothymidine against time during the chase period.

Part 4: Visualization of Key Workflows

Visualizing complex biological and experimental processes is essential for clear communication and understanding.

Diagram: General Workflow for 13C-Ribothymidine Labeling and Analysis

The following diagram illustrates the end-to-end process of a typical stable isotope labeling experiment in epitranscriptomics.

Caption: Experimental workflow for m5U turnover analysis using 13C-ribothymidine.

Diagram: Principle of Mass Spectrometric Detection

This diagram illustrates how mass spectrometry distinguishes between unlabeled and 13C-labeled ribothymidine.

Caption: Detection of unlabeled vs. 13C-labeled nucleosides by mass spectrometry.

Part 5: Data Interpretation and Applications

The quantitative data generated from these experiments can be applied to answer a range of biological questions.

Quantitative Analysis of m5U Dynamics

By measuring the ratio of 13C-labeled to 12C-unlabeled ribothymidine over time, researchers can calculate the kinetic parameters of RNA metabolism. This includes determining the half-lives of specific RNA populations, which can reveal how different cellular conditions or drug treatments affect the stability of m5U-modified transcripts.

Table 2: Hypothetical Data from a Pulse-Chase Experiment

| Chase Time (hours) | % 13C-m5U Remaining |

| 0 | 100.0 |

| 4 | 75.2 |

| 8 | 50.1 |

| 12 | 37.8 |

| 24 | 12.5 |

From this data, a half-life of approximately 8 hours can be inferred for this specific RNA pool.

Case Study: Applications in Drug Development

In oncology, the enzymes that write, read, and erase RNA modifications are emerging as promising drug targets. A pharmaceutical company developing an inhibitor for the enzyme responsible for m5U deposition (a methyltransferase) could use a 13C-ribothymidine labeling assay to assess drug efficacy. A potent inhibitor would lead to a significant decrease in the incorporation of 13C-m5U into newly synthesized RNA in treated cells compared to untreated controls. This provides a direct, quantitative measure of target engagement and functional impact within a cellular context.

Part 6: Troubleshooting and Advanced Considerations

-

Incomplete Labeling: Ensure the concentration of 13C-labeled ribothymidine is sufficient and that the labeling duration is adequate for the cell type's metabolic rate.

-

RNA Degradation: Maintain a sterile, RNase-free environment throughout the sample preparation process to prevent RNA degradation.

-

Matrix Effects in MS: Biological samples can contain compounds that suppress or enhance the ionization of the target analyte. The use of a stable isotope-labeled internal standard, generated by growing organisms on fully 13C-labeled media, can help correct for these effects and improve quantitative accuracy.[11][18]

References

-

Jora, M., et al. (2020). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences, 117(35), 21256-21265. [Link]

-

You, L., et al. (2022). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (184), e3583. [Link]

-

Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]

-

Chemistry LibreTexts. (2023). Isotopes: 13C. [Link]

-

Hellerstein, M. K. (2004). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research. Annual review of nutrition, 24, 505-540. [Link]

-

Sarma, S. N., et al. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. NPTEL. [Link]

-

Davanloo, P., et al. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic acids research, 6(4), 1571-1581. [Link]

-

Lu, K., et al. (2010). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic acids research, 38(11), e124. [Link]

-

Andersen, U. L., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(4), 1530-1537. [Link]

-

Andersen, U. L., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(4), 1530-1537. [Link]

-

Leger, A. D., et al. (2021). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 118(33), e2108422118. [Link]

-

Heiss, M., & Kellner, S. (2017). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 8(8), 203. [Link]

-

Wikipedia. (n.d.). 5-Methyluridine. [Link]

-

Kellner, S., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic acids research, 42(14), e113. [Link]

-

Salgado, G. F., et al. (2011). Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs. Methods in molecular biology, 703, 1-15. [Link]

-

Su, D., et al. (2022). Standard-free Quantitative Mass Spectrometry of RNA Modifications. ChemRxiv. [Link]

-

Barbieri, I., & Kouzarides, T. (2020). RNA epigenetics: fine-tuning chromatin plasticity and transcriptional regulation, and the implications in human diseases. Genes & development, 34(11-12), 799-819. [Link]

-

Wang, Y., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR protocols, 2(4), 100869. [Link]

-

Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

-

Eisenwort, G., et al. (2019). Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. Methods in molecular biology, 1999, 133-146. [Link]

-

Enroth, C., et al. (2019). Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology. Cancers, 11(9), 1369. [Link]

-

Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope labelling. Chemical Communications, 50(26), 3433-3435. [Link]

-

Soong, J. L., et al. (2014). Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. Journal of Visualized Experiments, (92), e51117. [Link]

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 16. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of 5-Methyluridine in Eukaryotic Cells

Introduction: The Significance of 5-Methyluridine (m5U) in Cellular RNA

5-Methyluridine (m5U), also known as ribothymidine, is a modified pyrimidine nucleoside that plays a critical role in the structure and function of various RNA molecules.[1] It is structurally analogous to the DNA nucleoside thymidine, containing a thymine base linked to a ribose sugar.[1] While present in multiple non-coding RNAs, its most conserved and well-studied role is at position 54 of the T-loop (TΨC loop) in the vast majority of eukaryotic and bacterial transfer RNAs (tRNAs).[1][2] This modification is crucial for stabilizing the tertiary structure of tRNA, which is essential for its canonical function in protein synthesis.[1]

Beyond its structural role in tRNAs, emerging research has identified m5U in other RNA species, including ribosomal RNA (rRNA) and messenger RNA (mRNA), hinting at a broader regulatory involvement in gene expression.[2][3][4] The dysregulation of m5U has been implicated in various human diseases, including cancer and systemic lupus erythematosus, making the study of its metabolic pathways a critical endeavor for researchers, scientists, and drug development professionals.[5] This guide provides a comprehensive overview of the anabolic and catabolic pathways of m5U, its incorporation into RNA, and the state-of-the-art methodologies used to investigate these processes.

Section 1: The Metabolic Crossroads of 5-Methyluridine

The cellular pool of 5-methyluridine is maintained through a dynamic balance of anabolic (synthesis and salvage) and catabolic (degradation) pathways. These pathways are integral to nucleotide homeostasis and ensure that modified nucleosides, released during RNA turnover, are either recycled or safely degraded to prevent their stochastic and potentially detrimental incorporation into newly synthesized nucleic acids.[6][7]

Anabolic Pathways: Salvage and Modification

In eukaryotic cells, m5U is primarily introduced into RNA post-transcriptionally. Free 5-methyluridine, generated from RNA degradation, can be channeled into a salvage pathway to be reused.

Key Anabolic Steps:

-

Phosphorylation: The first committed step in salvaging m5U is its phosphorylation to 5-methyluridine monophosphate (m5UMP). This reaction is catalyzed by Uridine-Cytidine Kinase (UCK) , which exhibits broad substrate specificity.

-

Further Phosphorylation: m5UMP is subsequently phosphorylated to 5-methyluridine diphosphate (m5UDP) and then to 5-methyluridine triphosphate (m5UTP) by other cellular kinases. m5UTP is the activated form that could potentially be incorporated into nascent RNA transcripts, although this is generally considered a minor pathway compared to post-transcriptional modification.

Post-Transcriptional Modification (The Major Pathway):

The predominant route for m5U formation is the direct methylation of a specific uridine residue within an RNA molecule. This is carried out by a family of enzymes known as tRNA (uracil-5-)-methyltransferases (TRMTs) .

-

In the Cytosol and Nucleus: The enzyme TRMT2A (in humans) or Trm2 (in yeast) is responsible for the highly conserved m5U modification at position 54 of cytosolic and nuclear tRNAs.[3][8]

-

In the Mitochondria: The nuclear-encoded enzyme TRMT2B catalyzes the formation of m5U in mitochondrial tRNAs and has also been shown to modify mitochondrial 12S rRNA.[2]

The causality behind this post-transcriptional strategy is precision. By modifying a specific uridine residue on a folded RNA substrate, the cell ensures that m5U is placed only where it is functionally required, such as the tRNA T-loop, thereby maintaining the fidelity of protein synthesis.[9]

Catabolic Pathways: Degradation to Prevent RNA Aberrations

The degradation of m5U is a critical cellular process. Failure to efficiently clear free m5U released from RNA turnover can lead to its misincorporation into other RNA species, such as mRNA, which can impair cellular function.[6][7]

Key Catabolic Steps:

-

Generation of Free m5U: 5-methyluridine is primarily generated from two sources:

-

Hydrolysis/Phosphorolysis: The key catabolic step is the cleavage of the glycosidic bond in m5U.

-

In many eukaryotes, including mammals, this is performed by Thymidine Phosphorylase (TP) , which catalyzes the reversible phosphorolysis of m5U to thymine and ribose-1-phosphate .[11] This enzyme's primary role is catabolic, breaking down pyrimidine nucleosides.[11]

-

In plants, a similar function is carried out by NUCLEOSIDE HYDROLASE 1 (NSH1) , which hydrolyzes m5U to thymine and ribose .[6][7]

-

The breakdown of m5U to thymine, a common nucleobase, allows it to enter the general pyrimidine degradation pathway or be salvaged for DNA synthesis. This catabolic control is a self-validating system; its proper function prevents the accumulation of m5U, thereby protecting the transcriptome from aberrant modifications.[6]

Section 2: Visualizing the Metabolic Fate of 5-Methyluridine

To better understand the flow of m5U within the cell, the following diagrams illustrate the core pathways and a typical experimental workflow for their study.

Diagram 1: Core Metabolic Pathways of 5-Methyluridine

Caption: Metabolic flux of 5-methyluridine in eukaryotic cells.

Section 3: Experimental Methodologies for Studying m5U Metabolism

Investigating the metabolic pathways of m5U requires robust and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying nucleosides and their metabolites in complex biological samples.[3][9][12]

Key Experimental Protocol: Stable Isotope Tracing of m5U Metabolism by LC-MS/MS

This protocol provides a framework for tracing the metabolic fate of m5U in cultured eukaryotic cells. The rationale for using stable isotopes (e.g., ¹³C, ¹⁵N) is that they create a mass shift in the molecule of interest and its downstream metabolites, allowing them to be distinguished from the endogenous, unlabeled pool by the mass spectrometer. This provides definitive proof of metabolic conversion.

Self-Validation and Controls:

-

Unlabeled Control: Cells grown in parallel without the isotopic tracer serve as a negative control to establish baseline levels and chromatographic retention times.

-

Time-Course Analysis: Harvesting cells at different time points (e.g., 0, 2, 6, 12, 24 hours) after tracer introduction is crucial to understand the kinetics of the metabolic flux.

-

Internal Standards: Spiking a heavy-isotope-labeled internal standard of known concentration into each sample before extraction corrects for variations in sample preparation and instrument response, ensuring accurate quantification.

Step-by-Step Methodology:

-

Cell Culture and Isotope Labeling:

-

Culture eukaryotic cells (e.g., HEK293T, HeLa) to ~70-80% confluency in standard growth medium.

-

Replace the medium with fresh medium containing a known concentration of labeled 5-methyluridine (e.g., [¹³C₅, ¹⁵N₂]-5-Methyluridine). The choice of concentration should be determined empirically but often ranges from 1-10 µM.

-

-

Metabolite Extraction:

-

At designated time points, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the culture plate to quench all enzymatic activity.

-

Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

-

Sample Preparation:

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 5 mM ammonium formate in water). This step concentrates the sample for better detection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a Hydrophilic Interaction Chromatography (HILIC) column, as it provides excellent retention and separation for polar compounds like nucleosides and their derivatives.[12]

-

Mobile Phase A: 5 mM ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar compounds.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Define specific precursor-to-product ion transitions for both the unlabeled (endogenous) and labeled versions of m5U and its expected metabolites (e.g., thymine). See the table below for examples.

-

-

-

Data Analysis:

-

Integrate the peak areas for each labeled and unlabeled metabolite at each time point.

-

Calculate the fractional labeling (percentage of the pool that is labeled) to determine the rate of metabolic conversion.

-

Plot the concentration or fractional labeling over time to visualize the metabolic flux.

-

Table 1: Example MRM Transitions for m5U Metabolite Analysis

| Compound | Isotope Label | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| 5-Methyluridine | Unlabeled | 259.1 | 127.1 | Precursor is [M+H]⁺; Product is the thymine base |

| 5-Methyluridine | ¹³C₅, ¹⁵N₂ | 266.1 | 132.1 | Mass shift from labels on ribose and base |

| Thymine | Unlabeled | 127.1 | 82.1 | Precursor is [M+H]⁺; Product is a fragment of the base |

| Thymine | ¹⁵N₂ | 129.1 | 83.1 | Mass shift from labels on the base after cleavage |

Diagram 2: Experimental Workflow for Isotope Tracing

Caption: Workflow for LC-MS/MS-based stable isotope tracing.

Section 4: Functional Roles and Disease Implications

The meticulous regulation of m5U metabolism is vital for cellular health. In tRNA, the m5U54 modification is a key modulator of ribosome translocation during protein synthesis.[8][9] It helps maintain the correct shape and dynamics of the tRNA's "elbow" region, ensuring efficient interaction with the ribosome.[9] While the loss of m5U54 alone may not cause a severe phenotype under normal conditions, it can impair cellular fitness under stress.[1][13]

The catabolic enzyme Thymidine Phosphorylase is clinically significant. Deficiencies in this enzyme lead to the toxic accumulation of its substrates, causing a severe autosomal recessive disorder known as Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE).[14] Furthermore, the presence of m5U in mRNA is an area of active investigation, with potential roles in regulating mRNA stability and translation, particularly in response to cellular stress.[3][5]

Conclusion

The metabolic pathways of 5-methyluridine represent a critical nexus of RNA function, nucleotide homeostasis, and cellular health. From its precise, enzyme-catalyzed installation into tRNA to its carefully controlled degradation, the life cycle of m5U is a testament to the cell's intricate regulatory networks. For researchers in drug development, understanding these pathways offers potential therapeutic targets. For instance, modulating the activity of TRMT enzymes or Thymidine Phosphorylase could have applications in oncology or in treating metabolic disorders. The advanced analytical methodologies detailed herein provide the necessary tools to further unravel the complexities of m5U metabolism and its profound impact on eukaryotic biology.

References

-

Cornish, J., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(14), 7451–7464. [Link]

-

Chen, K., et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. International Journal of Molecular Sciences, 23(21), 13518. [Link]

-

Jack, K., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv. [Link]

-

Wikipedia contributors. (2023). 5-Methyluridine. Wikipedia. [Link]

-

Cornish, J., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research | Oxford Academic. [Link]

-

Jack, K., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS, 121(34), e2319747121. [Link]

-

Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research | Oxford Academic. [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]

-

Guroff, G., et al. (1976). Anabolism versus catabolism of [5-3H]uridine and its relationship to ribonucleic acid labelling in mouse liver after partial hepatectomy. Biochemical Journal. [Link]

-

Jack, K., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PMC. [Link]

-

Gisslow, M. T., et al. (2016). Diastereoselectivity of 5-Methyluridine Osmylation Is Inverted inside an RNA Chain. Bioconjugate Chemistry - ACS Publications. [Link]

-

Cornish, J., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PubMed. [Link]

-

Jack, K., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv. [Link]

-

Zhang, X., et al. (2019). FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. Nucleic Acids Research | Oxford Academic. [Link]

-

Pira, E., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PubMed. [Link]

-